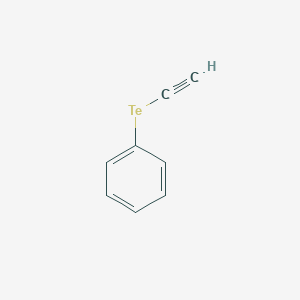
(Ethynyltellanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethynyltellanyl)benzene is an organotellurium compound characterized by the presence of an ethynyl group attached to a tellurium atom, which is further bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethynyltellanyl)benzene typically involves the reaction of phenylacetylene with tellurium tetrachloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate tellurium compound, which subsequently undergoes dehydrohalogenation to yield this compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other organotellurium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Ethynyltellanyl)benzene undergoes a variety of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states or even to elemental tellurium using reducing agents like sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tellurium oxides, while reduction can yield tellurium metal or lower oxidation state tellurium compounds.
Aplicaciones Científicas De Investigación
(Ethynyltellanyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing into the potential therapeutic applications of organotellurium compounds, including this compound, due to their antioxidant and anticancer properties.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which (Ethynyltellanyl)benzene exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing biomolecules, leading to the modulation of biological pathways. Additionally, the ethynyl group can participate in reactions that alter the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetylene: Similar in structure but lacks the tellurium atom.
Tellurophene: Contains a tellurium atom in a different structural context.
Diphenyl telluride: Another organotellurium compound with different substituents.
Propiedades
Número CAS |
65910-13-6 |
|---|---|
Fórmula molecular |
C8H6Te |
Peso molecular |
229.7 g/mol |
Nombre IUPAC |
ethynyltellanylbenzene |
InChI |
InChI=1S/C8H6Te/c1-2-9-8-6-4-3-5-7-8/h1,3-7H |
Clave InChI |
HXKVMHYLARGTIO-UHFFFAOYSA-N |
SMILES canónico |
C#C[Te]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



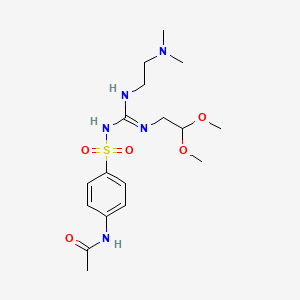

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
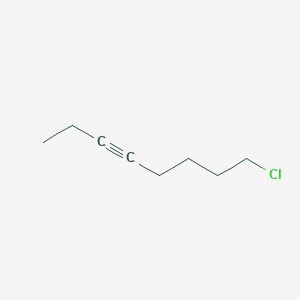
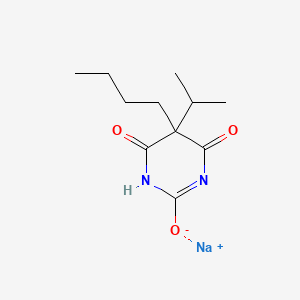
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
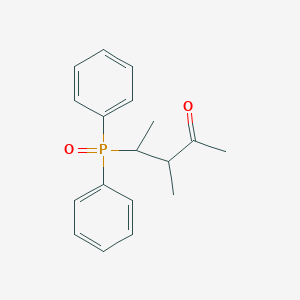
![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
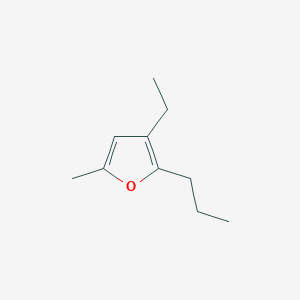
![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
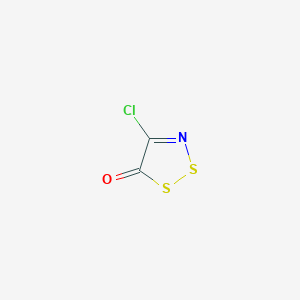
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
